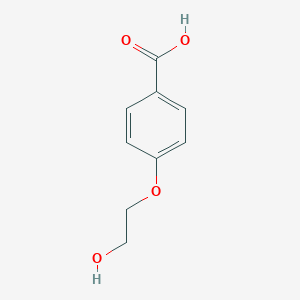
4-(2-hydroxyethoxy)benzoic Acid
Cat. No. B167994
Key on ui cas rn:
1711-24-6
M. Wt: 182.17 g/mol
InChI Key: QLIQIXIBZLTPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06248259B1
Procedure details


300 g of potassium hydroxide were dissolved in a mixed solution of 700 ml of ethanol and 100 ml of water. After dissolving 276 g of 4-hydroxybenzoic acid and a catalytic amount of potassium iodide in the solution, 177 g of ethylene chlorohydrin was gradually added to the mixture in a heated state followed by refluxing for about 15 hours. After distilling off ethanol from the reaction mixture obtained, the residue was added to 2 liters of water. After washing the aqueous solution obtained twice with diethyl ether, the solution was acidified by the addition of hydrochloric acid, and the precipitates thus formed were collected by filtration and dried, and recrystallized from ethanol to obtain 298 g (yield 82%) of 4-(2-hydroxyethoxy)benzoic acid.








Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[I-].[K+].[CH2:15](Cl)[CH2:16][OH:17].Cl>C(O)C.O>[OH:17][CH2:16][CH2:15][O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
276 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
177 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing for about 15 hours
|
|
Duration
|
15 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off ethanol from the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the aqueous solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained twice with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitates thus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCOC1=CC=C(C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 298 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
